6-(Decylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-(Decylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is an organic compound with a unique structure that combines a cyclohexene ring with a decylcarbamoyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Decylcarbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohex-3-ene-1-carboxylic acid.
Decylcarbamoylation: The carboxylic acid group is reacted with decyl isocyanate under controlled conditions to form the decylcarbamoyl derivative.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the decylcarbamoylation reaction.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Purification: Industrial purification methods, including distillation and large-scale chromatography, are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(Decylcarbamoyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or aldehydes.
Reduction: Can result in the formation of alcohols or alkanes.
Substitution: Can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
6-(Decylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-(Decylcarbamoyl)cyclohex-3-ene-1-carboxylic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to changes in cellular functions or signaling processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: The parent compound without the decylcarbamoyl group.
Decylcarbamoyl derivatives: Other compounds with different core structures but similar decylcarbamoyl functional groups.
Uniqueness
6-(Decylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is unique due to its specific combination of a cyclohexene ring and a decylcarbamoyl group, which imparts distinct chemical and physical properties compared to its analogs.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H31NO3 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
6-(decylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-11-14-19-17(20)15-12-9-10-13-16(15)18(21)22/h9-10,15-16H,2-8,11-14H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
SFCPYHBOKROMKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C1CC=CCC1C(=O)O |
Origin of Product |
United States |
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